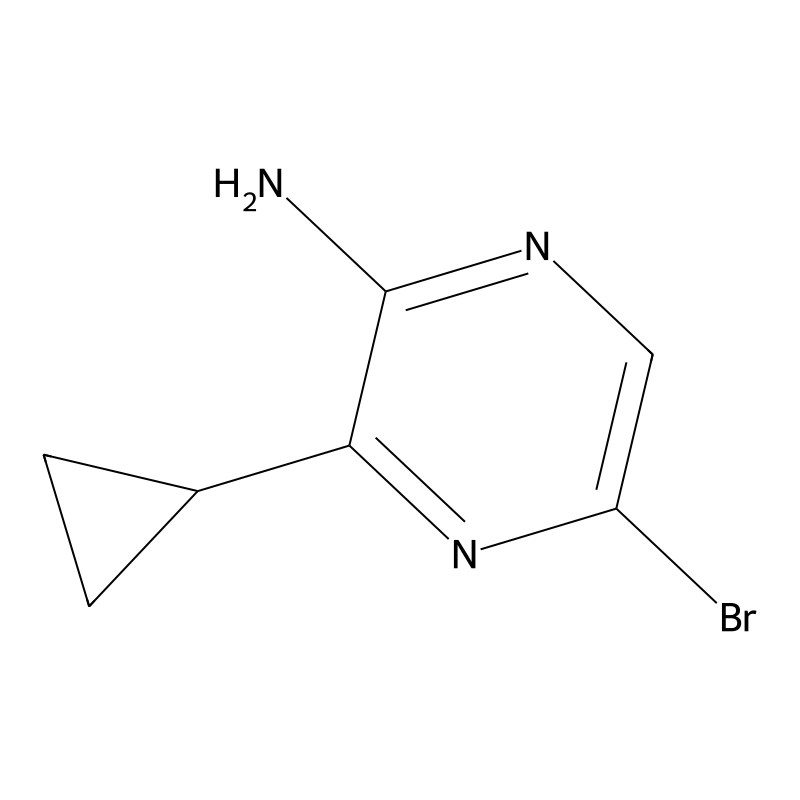

5-Bromo-3-cyclopropylpyrazin-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biochemistry

Application Summary: In biochemistry, 5-Bromo-3-cyclopropylpyrazin-2-amine is utilized for studying enzyme inhibition and receptor binding due to its structural similarity to nucleotides.

Experimental Methods: The compound is often used in assays involving mass spectrometry and NMR to determine binding affinities and inhibition constants.

Results: Studies have shown that derivatives of this compound exhibit moderate to high affinity for certain enzymes, indicating potential as a biochemical tool for drug discovery .

Pharmacology

Application Summary: Pharmacologically, it serves as a precursor in the synthesis of various drug candidates, particularly in the development of antiviral and anticancer agents.

Experimental Methods: It undergoes various chemical reactions, including alkylation and coupling, to create more complex molecules tested in vitro and in vivo.

Results: Derivatives have demonstrated efficacy in preclinical models, with some showing low cytotoxicity and high selectivity against target cells .

Organic Chemistry

Application Summary: In organic chemistry, this compound is a building block for the synthesis of complex pyrazine derivatives.

Experimental Methods: It is involved in reactions such as Suzuki coupling and can undergo halogenation or nucleophilic substitution to extend the pyrazine ring.

Results: The synthesized derivatives display a range of reactivities and have been used to further understand the mechanics of pyrazine chemistry .

Medicinal Chemistry

Application Summary: Medicinal chemistry utilizes 5-Bromo-3-cyclopropylpyrazin-2-amine in the design of compounds with potential therapeutic benefits.

Experimental Methods: It is incorporated into larger molecules through medicinal chemistry techniques, aiming to improve pharmacokinetic properties.

Results: Some synthesized compounds have shown promise in early-stage drug development, with improved solubility and stability profiles .

Analytical Chemistry

Application Summary: Analytical chemists use this compound as a standard or reference in chromatography and spectrometry.

Experimental Methods: It is often used to calibrate instruments and validate analytical methods due to its stable and well-characterized properties.

Results: The use of this compound has led to more accurate analytical techniques and has helped establish protocols for the analysis of related substances .

Chemical Engineering

Application Summary: In chemical engineering, the compound is studied for its physical properties and behavior under various industrial conditions.

Experimental Methods: Engineers may examine its phase behavior, solubility, and reactivity in processes such as crystallization and distillation.

Results: Findings contribute to the optimization of industrial synthesis routes and the development of safer and more efficient chemical processes .

Computational Chemistry

Application Summary: Computational chemists use 5-Bromo-3-cyclopropylpyrazin-2-amine to model interactions with biological macromolecules and predict the pharmacokinetic and toxicological properties of potential drug candidates.

Experimental Methods: Using software like AutoDock and Schrödinger, researchers perform molecular docking studies and dynamic simulations to understand the binding mechanisms.

Results: The compound has been found to fit well within the active sites of certain proteins, suggesting its potential as a lead compound in drug design .

Environmental Chemistry

Application Summary: This compound is also studied for its environmental fate, including its biodegradability and potential as an environmental contaminant.

Experimental Methods: Environmental chemists conduct studies using advanced chromatography and mass spectrometry to track the degradation products and pathways.

Results: Findings indicate that 5-Bromo-3-cyclopropylpyrazin-2-amine has a moderate rate of degradation in simulated environmental conditions .

Nanotechnology

Application Summary: In nanotechnology, the compound is explored for its use in creating functionalized nanoparticles for targeted drug delivery systems.

Experimental Methods: Nanoparticles are synthesized and then functionalized with the compound to study their interaction with biological systems.

Results: These nanoparticles have shown increased cell uptake and targeted delivery potential in preliminary studies .

Polymer Science

Application Summary: Polymer scientists investigate the incorporation of 5-Bromo-3-cyclopropylpyrazin-2-amine into polymers to impart specific chemical and physical properties.

Experimental Methods: The compound is copolymerized with other monomers to create novel materials, which are then characterized using spectroscopy and thermal analysis.

Results: The resulting polymers exhibit unique properties such as enhanced thermal stability and reactivity, useful in various industrial applications .

Material Science

Application Summary: Material scientists utilize this compound in the development of organic electronic materials due to its electron-rich nature.

Experimental Methods: The compound is used in the synthesis of organic semiconductors and conductive materials, which are tested for their electrical properties.

Results: Some materials have demonstrated promising conductive properties, making them suitable for use in electronic devices .

Food Chemistry

Application Summary: In food chemistry, 5-Bromo-3-cyclopropylpyrazin-2-amine is examined for its potential as a preservative or flavoring agent due to its structural similarity to naturally occurring compounds.

Experimental Methods: Food-grade tests are conducted to assess its safety profile and effectiveness in preserving food products.

Results: While still in the exploratory phase, initial tests show that it could be a viable preservative with proper modifications to enhance its safety and efficacy .

5-Bromo-3-cyclopropylpyrazin-2-amine is a heterocyclic compound characterized by the presence of a pyrazine ring, which contains nitrogen atoms in its structure. The compound has a molecular formula of and a molecular weight of approximately 214.07 g/mol. The structure includes a bromine atom substituted at the fifth position and a cyclopropyl group at the third position of the pyrazine ring, along with an amino group at the second position. This unique arrangement contributes to its chemical properties and potential biological activities.

There is no scientific literature available on the mechanism of action of BCPA.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

- Work in a well-ventilated fume hood.

- Dispose of the compound according to hazardous waste disposal regulations.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.

- Amination Reactions: The amino group can engage in coupling reactions with electrophiles, which may lead to more complex structures.

- Cyclization Reactions: The presence of the cyclopropyl group may facilitate cyclization reactions under certain conditions, forming new cyclic compounds.

These reactions are essential for modifying the compound for further applications in pharmaceuticals and materials science.

The synthesis of 5-Bromo-3-cyclopropylpyrazin-2-amine can be achieved through several methods:

- Bromination of Cyclopropylpyrazine: Starting from cyclopropylpyrazine, bromination can be performed using brominating agents such as N-bromosuccinimide (NBS) to introduce the bromine atom at the fifth position.

- Amine Modification: The introduction of the amino group can be accomplished through nucleophilic substitution reactions involving suitable precursors.

- Multistep Synthesis: A more complex synthesis route may involve multiple steps including cyclization, bromination, and amination to yield the desired compound.

These methods highlight the versatility in synthesizing this compound for research and industrial purposes.

5-Bromo-3-cyclopropylpyrazin-2-amine has potential applications in several fields:

- Pharmaceuticals: Due to its structural features, it may serve as a lead compound for developing new drugs targeting bacterial infections or cancer.

- Agriculture: Compounds with similar structures have been explored as agrochemicals for pest control.

- Material Science: Its unique chemical properties may allow its use in developing novel materials or polymers.

Ongoing research could expand its applicability in these areas.

Interaction studies involving 5-Bromo-3-cyclopropylpyrazin-2-amine focus on its behavior in biological systems and its interactions with proteins or enzymes. Investigating these interactions is crucial for understanding its mechanism of action and potential therapeutic effects.

Such studies typically involve:

- Binding Affinity Assays: To determine how well the compound interacts with specific biological targets.

- In Vivo Studies: To assess its efficacy and safety profile in living organisms.

- Molecular Docking Studies: To predict how the compound binds at the molecular level.

These approaches provide insights into how modifications to its structure might enhance or alter its biological activity.

Several compounds share structural similarities with 5-Bromo-3-cyclopropylpyrazin-2-amine. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Bromo-pyrazin-2-amine | Lacks cyclopropyl group; simpler structure | |

| 6-Bromo-pyrazin-2-amines | Different substitution pattern on pyrazine | |

| 3-Cyclopropylpyrazin-2-amines | Similar cyclopropyl presence; different halogen | |

| 5-Chloro-3-cyclopropylpyrazin-2-amines | Chlorine instead of bromine; similar activity |

These compounds illustrate variations that can influence biological activity and chemical reactivity, emphasizing the uniqueness of 5-Bromo-3-cyclopropylpyrazin-2-amines structural characteristics.